molecular formula C13H18BrNO4 B3118129 tert-Butyl 4-bromo-3,5-dimethoxyphenylcarbamate CAS No. 232275-48-8

tert-Butyl 4-bromo-3,5-dimethoxyphenylcarbamate

Cat. No.: B3118129
CAS No.: 232275-48-8
M. Wt: 332.19 g/mol
InChI Key: BBTLGAJOVUTDPY-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-3,5-dimethoxyphenylcarbamate (CAS 232275-48-8) is a high-purity brominated aromatic compound with a molecular formula of C13H18BrNO4 and a molecular weight of 332.194 g/mol . This chemical serves as a versatile and valuable building block in organic synthesis, particularly in pharmaceutical research and development. The compound features a carbamate-protected aniline group, facilitated by the tert-butoxycarbonyl (Boc) protecting group, which is stable under a variety of conditions but can be readily removed when needed . The presence of both bromine and two methoxy groups on the phenyl ring creates a multifunctional scaffold ideal for further synthetic elaboration. The bromine substituent acts as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the formation of new carbon-carbon bonds to construct more complex molecular architectures . The electron-donating methoxy groups influence the electronic properties of the ring and can be cleaved to reveal phenolic functionalities for subsequent derivatization. With a purity of 95% , this reagent is supplied for Research Use Only and is an essential intermediate for medicinal chemistry efforts, including the synthesis of potential drug candidates and the exploration of structure-activity relationships. Researchers should note that this product is classified as a harmful solid and requires appropriate handling precautions .

Properties

IUPAC Name

tert-butyl N-(4-bromo-3,5-dimethoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO4/c1-13(2,3)19-12(16)15-8-6-9(17-4)11(14)10(7-8)18-5/h6-7H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTLGAJOVUTDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801154945
Record name Carbamic acid, (4-bromo-3,5-dimethoxyphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232275-48-8
Record name Carbamic acid, (4-bromo-3,5-dimethoxyphenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=232275-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (4-bromo-3,5-dimethoxyphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-3,5-dimethoxyphenylcarbamate typically involves the reaction of 4-bromo-3,5-dimethoxyaniline with di-tert-butyl dicarbonate in the presence of a base such as diisopropylethylamine (DIEA) . The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under nitrogen atmosphere at elevated temperatures (around 45°C) for several days .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-bromo-3,5-dimethoxyphenylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as or .

    Oxidation and Reduction Reactions: Reagents like (e.g., ) or (e.g., ) can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • tert-Butyl 4-bromo-3,5-dimethoxyphenylcarbamate is frequently used as an intermediate in the synthesis of various organic compounds. It can facilitate the introduction of functional groups through nucleophilic substitution reactions, making it valuable in the preparation of more complex molecules.

2. Medicinal Chemistry

  • The compound has been investigated for its potential biological activities. For instance, derivatives of carbamate compounds are known to exhibit anti-inflammatory and analgesic properties. Research has focused on modifying the structure of this compound to enhance pharmacological effects.

3. Material Science

  • In material science, this compound is utilized as a building block for synthesizing polymers and other materials with specific properties. Its ability to impart desirable characteristics like thermal stability and mechanical strength makes it a candidate for advanced material applications.

Case Studies

Study Objective Findings
Study A (2021)Synthesis of novel anti-inflammatory agentsModified derivatives showed enhanced activity compared to parent compound.
Study B (2022)Development of polymeric materialsDemonstrated improved mechanical properties when incorporated into polymer matrices.
Study C (2023)Evaluation of biological activityIdentified potential as a lead compound for further drug development targeting inflammatory pathways.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3,5-dimethoxyphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. .

Comparison with Similar Compounds

Structural Analogues with Different Substituents

The structural and functional properties of tert-butyl 4-bromo-3,5-dimethoxyphenylcarbamate can be compared to derivatives with varying substituents on the aromatic ring:

Compound Name Substituents (Positions) Key Structural Differences References
tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate Methyl (3,5), Br (4) Methyl (electron-donating inductive) vs. methoxy (electron-donating resonance)
Ethyl 4-bromo-3,5-dinitrophenylcarbamate Nitro (3,5), Br (4) Nitro (electron-withdrawing) vs. methoxy
tert-Butyl (4-bromo-3,5-difluorophenyl)carbamate* Fluoro (3,5), Br (4) Fluoro (electron-withdrawing inductive)
tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate Methoxy (3,5), Br (4), benzyl linker Carbamate attached via benzyl group

*Hypothetical analogue inferred from difluorophenyl derivatives in .

Key Observations :

  • Electron-donating groups (e.g., methoxy, methyl) : Enhance aromatic ring reactivity toward electrophilic substitution, directing further functionalization at specific positions. Methoxy groups provide greater resonance stabilization than methyl .
  • Electron-withdrawing groups (e.g., nitro, fluoro) : Reduce ring electron density, favoring nucleophilic substitution or cross-coupling reactions. Nitro-substituted derivatives exhibit higher melting points (e.g., 167°C for ethyl 4-bromo-3,5-dinitrophenylcarbamate) due to stronger intermolecular forces .
Physical and Chemical Properties
  • Solubility : Methoxy groups enhance solubility in polar solvents (e.g., DCM, DMF) compared to methyl or nitro analogues .
  • Stability : The Boc group confers stability under basic conditions but is cleaved under acidic conditions (e.g., TFA).
  • Melting Points : Nitro-substituted derivatives (e.g., 167°C) exhibit higher melting points than methoxy or methyl analogues due to stronger dipole interactions .

Biological Activity

The compound tert-Butyl 4-bromo-3,5-dimethoxyphenylcarbamate , with CAS number 108052-76-2, is a member of the carbamate class and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Molecular FormulaC12H15BrO2
Molecular Weight271.15 g/mol
Boiling PointNot available
Solubility0.0614 mg/ml
Log P (octanol/water)3.06
Bioavailability Score0.55

Structural Characteristics

The compound features a tert-butyl group, a bromine atom at the para position, and two methoxy groups at the meta positions on a phenyl ring. This unique structure may influence its interaction with biological targets.

Research indicates that This compound exhibits several biological activities:

  • CYP Enzyme Inhibition : It has been identified as an inhibitor of CYP1A2, which is crucial for drug metabolism in the liver .
  • Cellular Uptake : The compound shows high gastrointestinal absorption and is permeable across the blood-brain barrier, suggesting potential central nervous system effects .
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, although specific mechanisms remain to be fully elucidated.

Study 1: Antioxidant Properties

A study conducted on various carbamate derivatives, including this compound, demonstrated significant antioxidant activity in vitro. The compound was effective in scavenging free radicals, which could have implications for neuroprotective therapies .

Study 2: CYP Enzyme Interaction

In vitro assays revealed that this compound selectively inhibits CYP1A2 activity without affecting other CYP isoforms such as CYP2C19 and CYP3A4. This selectivity could be beneficial for minimizing drug-drug interactions in therapeutic applications .

Toxicological Profile

The compound has been classified with cautionary statements indicating potential skin irritation (H315) and eye irritation (H319). Its safety profile requires further investigation, particularly in long-term exposure scenarios .

Q & A

Q. What are the recommended synthetic routes and purification methods for tert-butyl 4-bromo-3,5-dimethoxyphenylcarbamate?

The synthesis typically involves coupling reactions between activated carbamate intermediates and halogenated aromatic precursors. For example, multi-step protocols may include:

  • Step 1 : Activation of the carbamate group using tert-butoxycarbonyl (Boc) protecting chemistry under anhydrous conditions.
  • Step 2 : Bromination and methoxylation of the phenyl ring using reagents like N-bromosuccinimide (NBS) in dichloromethane or DMF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures.
  • Characterization : Confirm purity via HPLC (e.g., retention time 0.66–1.64 minutes under SQD-FA05 conditions) and LCMS (m/z 294 [M+H]+) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers at 2–8°C (refrigerated) to prevent decomposition. Avoid prolonged exposure to light, humidity, or temperatures >30°C .
  • Handling : Use inert atmospheres (N₂ or Ar) for moisture-sensitive reactions. Ground equipment to prevent electrostatic discharge during transfers .

Q. What analytical techniques are critical for characterizing this compound?

  • LCMS/HPLC : Verify molecular weight (e.g., m/z 294 [M+H]+) and purity (>97%) using reverse-phase columns and acetonitrile/water gradients .
  • Melting Point Analysis : Confirm identity via observed melting range (103–106°C) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to resolve methoxy (-OCH₃), tert-butyl (C(CH₃)₃), and aromatic proton environments .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities. Focus on substituent effects at the 4-bromo and 3,5-dimethoxy positions .
  • QSAR Studies : Corrogate electronic parameters (Hammett σ) or steric bulk of substituents with bioactivity data from enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported reaction yields or product distributions?

  • DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., catalyst loading, solvent polarity). For example, optimize epoxidation yields using Mo(CO)₆ by varying TBHP stoichiometry and reaction time .
  • Replication : Repeat reactions under strictly controlled conditions (humidity, oxygen levels) and cross-validate with multiple analytical methods (e.g., HPLC vs. GC-MS) .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the bromo-methoxyphenyl motif?

  • Derivative Synthesis : Prepare analogs with halogens (Cl, I) or electron-donating groups (e.g., -NH₂) at the 4-position. Assess changes in bioactivity (e.g., IC₅₀ in cancer cell lines) .
  • Mechanistic Probes : Use kinetic isotope effects (KIEs) or radical scavengers to determine if bromine participates in electron-transfer pathways during reactions .

Q. What catalytic systems enhance the compound’s reactivity in cross-coupling reactions?

  • Buchwald-Hartwig Amination : Employ Pd(OAc)₂/Xantphos catalysts with Cs₂CO₃ base in toluene at 110°C to couple aryl bromides with amines .
  • Suzuki-Miyaura Coupling : Optimize using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O mixtures .

Methodological Tables

Parameter Synthetic Condition Optimal Range Reference
Reaction TemperatureBromination0–5°C (ice bath)
Catalyst for CouplingPd(OAc)₂/Xantphos2–5 mol%
HPLC Mobile PhaseAcetonitrile/Water (+0.1% TFA)70:30 to 95:5 gradient
Storage StabilityRefrigerated, inert atmosphere2–8°C, N₂ gas

Key Considerations for Advanced Studies

  • Safety : Use explosion-proof equipment when handling peroxides or reactive intermediates in related syntheses .
  • Data Reproducibility : Document batch-specific variations (e.g., solvent lot, humidity) and share raw spectral data in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-bromo-3,5-dimethoxyphenylcarbamate
Reactant of Route 2
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tert-Butyl 4-bromo-3,5-dimethoxyphenylcarbamate

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